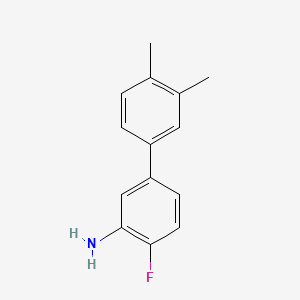

4-Fluoro-3',4'-dimethylbiphenyl-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-9-3-4-11(7-10(9)2)12-5-6-13(15)14(16)8-12/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZVVUYJPUCXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rationale for In Depth Academic Investigation of 4 Fluoro 3 ,4 Dimethylbiphenyl 3 Amine

Unique Combination of Fluoro and Dimethyl Substituents on a Biphenyl (B1667301) Core

The molecular architecture of this compound is distinguished by the precise placement of its substituent groups. The fluorine atom on one phenyl ring and the two methyl groups on the other create an asymmetric molecule with a distinct electronic and steric profile. This specific arrangement of electron-withdrawing (fluoro) and electron-donating (dimethyl) groups can influence the molecule's reactivity, conformation, and intermolecular interactions in ways that are not yet fully understood.

Potential as a Synthetic Intermediate for Novel Molecular Architectures

Substituted biphenyls are valuable intermediates in the synthesis of more complex molecules. arabjchem.orgrsc.org The presence of the reactive amine group in this compound provides a handle for further chemical modifications. rsc.org This amine can be transformed into a wide variety of other functional groups, opening up pathways to new classes of compounds. The unique substitution pattern of this biphenyl amine makes it a promising precursor for the synthesis of novel ligands for catalysis, new pharmaceutical candidates, and advanced materials with tailored properties. acs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C14H14FN |

| IUPAC Name | 3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine |

| PubChem CID | 26188948 nih.gov |

| CAS Number | Not readily available |

Contributions to Fundamental Understanding of Structure-Reactivity Relationships in Polyaromatic Systems

The study of substituted biphenyls like this compound provides valuable insights into structure-reactivity relationships in polyaromatic systems. The interplay between the electron-withdrawing fluorine atom and the electron-donating amine and methyl groups across the biphenyl scaffold creates a complex electronic landscape. This substitution pattern directly influences the reactivity of the aromatic rings toward electrophilic or nucleophilic substitution, as well as the potential for the amine group to participate in reactions such as diazotization or coupling.

The torsional angle between the two phenyl rings is a key determinant of the extent of π-conjugation in the system. Ortho-substituents, even small ones like fluorine, can force the rings out of planarity, which in turn affects the electronic communication between them. Understanding how the specific placement of the fluoro and dimethyl groups modulates this angle is fundamental. This structural feature governs the molecule's photophysical properties and its behavior in reactions where conjugation is critical. For instance, in photoredox catalysis, the ability of a biphenyl derivative to engage in electron transfer can be finely tuned by such substitutions. acs.org

Overview of Current Research Trajectories and Identified Gaps in the Academic Study of the Compound

Current research involving complex biphenyl amines often trends toward their incorporation into advanced materials and catalytic systems. One major trajectory is the use of functionalized biphenyls as linkers in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). nih.gov These crystalline porous materials have applications in gas storage and separation, and the properties of the framework are directly inherited from the geometry and electronics of the biphenyl linker. nih.gov While this compound is not explicitly cited in leading COF research, its diamine-like structure makes it a candidate for such synthetic strategies.

Another active area is the development of novel catalysts. The biphenyl scaffold is a common feature in ligands for transition-metal catalysis. The electronic and steric profile of a ligand can be systematically modified by altering substituents on the biphenyl core, thereby tuning the catalytic activity and selectivity of the metal center.

A significant gap in the academic study of this compound is the lack of published experimental data. There is a need for fundamental characterization, including single-crystal X-ray diffraction to determine its precise solid-state structure and torsional angle. Furthermore, detailed investigation into its reactivity, such as its utility in Suzuki or Buchwald-Hartwig coupling reactions, remains unexplored in the available literature. Its potential as a precursor for biologically active molecules is also an unexamined field.

Methodological Frameworks Employed in the Academic Study of Advanced Biphenyl Amines

The academic investigation of a novel biphenyl amine like this compound would employ a suite of established analytical and spectroscopic techniques. These methodologies are essential for confirming the molecule's identity, purity, structure, and for elucidating its electronic properties.

The initial confirmation of a successful synthesis relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. For more advanced characterization, particularly when these molecules are integrated into larger systems like polymers or frameworks, a different set of methods is applied. For instance, the formation of imine-linked covalent organic frameworks using biphenyl linkers has been confirmed using solid-state NMR, infrared spectroscopy, and X-ray photoelectron spectroscopy (XPS). nih.gov These methods provide evidence of covalent bond formation and the successful incorporation of the biphenyl unit into the network structure. nih.gov

Computational modeling, particularly Density Functional Theory (DFT), represents another critical framework. DFT calculations are used to predict molecular geometry, orbital energies (HOMO/LUMO), and spectroscopic properties, offering a theoretical complement to experimental findings.

The table below summarizes the key methodological frameworks used to study advanced biphenyls and their applications.

| Methodology | Purpose | Typical Application in Biphenyl Research |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and purity assessment. | Confirming substitution patterns and identifying impurities. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Confirming the mass of the synthesized compound. |

| Single-Crystal X-ray Diffraction | Precise determination of 3D molecular structure. | Measuring bond lengths, bond angles, and the inter-ring dihedral angle. |

| X-ray Photoelectron Spectroscopy (XPS) | Analysis of elemental composition and chemical states. | Used to study surface chemistry, especially in biphenyl-based materials like COFs. nih.gov |

| Cyclic Voltammetry (CV) | Investigation of electrochemical properties (redox potentials). | Assessing suitability for applications in organic electronics or as redox mediators. |

| Density Functional Theory (DFT) | Computational modeling of electronic structure and properties. | Predicting geometry, orbital energies, and reaction mechanisms. acs.org |

Mechanistic Investigations and Kinetic Studies of Reactions Involving 4 Fluoro 3 ,4 Dimethylbiphenyl 3 Amine

Elucidation of Reaction Pathways and Identification of Reactive Intermediates

There is no available scientific literature detailing the elucidation of reaction pathways or the identification of reactive intermediates specifically for reactions involving 4-Fluoro-3',4'-dimethylbiphenyl-3-amine.

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, IR)

No studies have been published that utilize in-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, to monitor the progress of reactions involving this compound.

Isolation and Advanced Characterization of Putative Intermediates

The isolation and advanced characterization of any putative intermediates in reactions of this compound have not been reported in the accessible scientific literature.

Kinetic Analysis of Key Bond-Forming and Bond-Breaking Steps

A kinetic analysis of the key bond-forming and bond-breaking steps for reactions with this compound has not been documented.

Determination of Rate Laws and Reaction Orders for Catalytic Cycles

There are no available data on the determination of rate laws or reaction orders for any catalytic cycles that might involve this compound.

Activation Energy and Thermodynamic Parameter Calculations for Elementary Steps

Calculations of activation energy and other thermodynamic parameters for the elementary steps of reactions involving this compound are not present in the public domain.

Transition State Analysis and Energy Profile Mapping for Catalytic and Non-Catalytic Reactions

No transition state analyses or energy profile mappings for either catalytic or non-catalytic reactions of this compound have been found in the scientific literature.

While general mechanistic principles of reactions common for the synthesis and modification of substituted biphenylamines, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are well-established for other compounds, applying this general knowledge to this compound without specific experimental or computational data would be speculative. Future research is required to elucidate the specific chemical behavior of this compound.

Influence of Substituents, Solvents, and Catalysts on Reaction Mechanisms and Selectivity

The reaction mechanism and selectivity in the synthesis and subsequent reactions of this compound are critically influenced by the electronic and steric nature of its substituents, the choice of solvent, and the catalyst system employed. The fluoro, amino, and dimethyl groups on the biphenyl (B1667301) scaffold each play a distinct role in modulating the reactivity of the molecule.

Influence of Substituents:

The substituents on the biphenyl core—a fluorine atom, an amine group, and two methyl groups—exert significant electronic and steric effects that dictate the molecule's reactivity.

Fluoro Group: The fluorine atom at the 4-position is a strongly electron-withdrawing group via the inductive effect, yet a weak π-donor through resonance. This duality can influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic or nucleophilic attack. In the context of palladium-catalyzed cross-coupling, a fluoro-substituent can impact the rate of oxidative addition. nih.gov

Amino Group: The amino group at the 3-position is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. Its basic nature also means it can interact with catalysts or reagents. In C-N coupling reactions, the nucleophilicity of the amine is a key factor. nih.gov

Dimethyl Groups: The two methyl groups on the second phenyl ring (3',4'-positions) are electron-donating through hyperconjugation and induction. Their steric bulk can also influence the torsional angle between the two phenyl rings of the biphenyl system, which in turn can affect conjugation and interaction with other molecules or catalyst active sites. acs.org

Influence of Solvents:

The solvent plays a multifaceted role in reactions involving polar molecules like this compound. Its polarity, coordinating ability, and protic or aprotic nature can affect:

Solubility: Ensuring that all reactants, catalysts, and intermediates remain in solution is crucial for reaction efficiency.

Catalyst Stability and Activity: Solvents can coordinate to the metal center of the catalyst, influencing its stability and reactivity. nih.gov For example, polar aprotic solvents like DMF or MeCN have been shown to alter the selectivity in certain palladium-catalyzed cross-couplings by stabilizing anionic intermediates. nih.gov The use of aqueous solvent mixtures can also be beneficial, sometimes enhancing the rate of transmetalation in Suzuki-Miyaura reactions. nih.gov

Reaction Pathway: The solvent can influence the speciation of reagents, such as boronic acids in Suzuki-Miyaura coupling, and can participate in key mechanistic steps like protonolysis. nih.gov

An illustrative data table below shows the potential effect of different solvents on the yield of a hypothetical Suzuki-Miyaura coupling to form a substituted biphenylamine, based on general observations for such reactions.

| Solvent | Dielectric Constant (ε) | Typical Observed Effect on Yield |

| Toluene | 2.4 | Moderate to good yields, common for non-polar conditions. |

| Dioxane | 2.2 | Often used, can provide good yields, sometimes with water as a co-solvent. nih.gov |

| Tetrahydrofuran (THF) | 7.6 | Widely used, generally gives good results. |

| Acetonitrile (MeCN) | 37.5 | Can alter selectivity and improve rates in some cases. nih.gov |

| Dimethylformamide (DMF) | 36.7 | Polar aprotic, can enhance rates but may lead to side reactions at high temperatures. nih.gov |

Influence of Catalysts:

The choice of catalyst, particularly the metal and its associated ligands, is paramount in controlling the outcome of cross-coupling reactions. For the synthesis of substituted biphenylamines, palladium-based catalysts are most common. nih.gov

Palladium Precursors: Various Pd(0) and Pd(II) sources can be used, such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The in-situ reduction of Pd(II) to the active Pd(0) species is a key step in the catalytic cycle.

Phosphine (B1218219) Ligands: The nature of the phosphine ligand is arguably the most critical factor in determining catalyst performance. sigmaaldrich.comcfmot.de Bulky, electron-rich phosphine ligands, such as those from the Buchwald and cataCXium® families, are known to promote efficient oxidative addition and reductive elimination, which are often the rate-limiting steps in the catalytic cycle. sigmaaldrich.comgessnergroup.com The ligand's steric and electronic properties can be fine-tuned to achieve high selectivity and yields for specific substrates. cfmot.de For challenging couplings, such as those involving less reactive aryl chlorides, the use of highly active ligands is often necessary. chemrxiv.org

A table illustrating the potential impact of different phosphine ligands on the yield of a Buchwald-Hartwig amination to form a biphenylamine is presented below, reflecting general trends.

| Ligand | Type | Key Feature | Potential Impact on Yield |

| PPh₃ | Monodentate | Standard, less donating | Moderate for reactive substrates. |

| P(t-Bu)₃ | Monodentate | Bulky, electron-rich | Improved yields, especially for hindered substrates. |

| BINAP | Bidentate | Chiral, defined bite angle | Can induce asymmetry, variable efficiency. |

| XPhos | Buchwald Ligand | Bulky, electron-rich biaryl | High yields for a broad range of substrates. |

| RuPhos | Buchwald Ligand | Strong σ-donating | Effective for challenging couplings. claremont.edu |

Computational Verification and Prediction of Proposed Mechanisms

Verification of Reaction Pathways:

DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. ruhr-uni-bochum.de For a reaction like the Suzuki-Miyaura synthesis of this compound, computational studies could:

Elucidate the Catalytic Cycle: Model the key steps of oxidative addition, transmetalation, and reductive elimination, providing insights into the geometry and electronic structure of the palladium intermediates.

Rationalize Selectivity: Compare the energy barriers for competing reaction pathways to understand and predict chemo-, regio-, and stereoselectivity.

Prediction of Substituent, Solvent, and Catalyst Effects:

Computational models can systematically vary substituents, solvents, and ligands to predict their impact on reaction outcomes.

Substituent Effects: The electronic effects of the fluoro, amino, and dimethyl groups can be quantified through calculated parameters like atomic charges and frontier molecular orbital energies. This can help explain their influence on the stability of intermediates and transition states.

Solvent Effects: Implicit or explicit solvent models can be incorporated into DFT calculations to simulate the effect of the reaction medium on the energetics of the reaction pathway. nih.gov This can be particularly important for understanding reactions where the solvent plays an active role in the mechanism.

Ligand Effects: The steric and electronic properties of different phosphine ligands can be modeled to predict their influence on the catalytic activity. For example, the Tolman cone angle and the electronic parameter (νCO) of a series of ligands can be calculated and correlated with experimentally observed reaction rates or yields. cfmot.de

A hypothetical data table generated from a DFT study on the effect of substituents on the activation energy of the rate-determining step in a cross-coupling reaction is shown below.

| Substituent on Aryl Halide | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| -H | 22.5 | 1.0 |

| -F (para) | 21.8 | Faster |

| -NH₂ (meta) | 23.1 | Slower |

| -CH₃ (para) | 22.8 | Slightly Slower |

These computational approaches provide a powerful complement to experimental studies, offering a deeper understanding of reaction mechanisms and guiding the development of more efficient and selective synthetic methods for complex molecules like this compound. princeton.edu

Computational Chemistry and Theoretical Modeling of 4 Fluoro 3 ,4 Dimethylbiphenyl 3 Amine

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical) for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to elucidating the electronic structure of 4-Fluoro-3',4'-dimethylbiphenyl-3-amine. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches offer varying levels of accuracy and computational cost. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance of accuracy and efficiency for studying substituted biphenyl (B1667301) systems. researchgate.netrsc.org Ab initio methods like Møller–Plesset perturbation theory (MP2) offer higher accuracy by accounting for electron correlation, while semi-empirical methods provide a faster, though less precise, alternative for large-scale screening. rsc.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy, known as the global minimum on the potential energy surface. researchgate.netarxiv.org For this compound, this involves finding the optimal bond lengths, bond angles, and, crucially, the dihedral angle between the two phenyl rings.

Theoretical calculations for substituted biphenyls have demonstrated that substituents significantly influence the final geometry. rsc.orgmdpi.com The presence of methyl groups at the 3' and 4' positions and a fluorine atom at the 4-position will dictate the steric and electronic balance that determines the molecule's preferred conformation. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can predict these structural parameters with high accuracy. researchgate.net The results of such an optimization would provide a detailed picture of the molecule's shape, which is critical for understanding its interactions with other molecules.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are typical values based on calculations of similarly substituted biphenyls and are for illustrative purposes.

| Parameter | Predicted Value | Description |

| C-C (inter-ring) Bond Length | ~1.48 - 1.49 Å | The single bond connecting the two phenyl rings. |

| C-F Bond Length | ~1.35 - 1.36 Å | The bond between the carbon and fluorine atoms on the first ring. |

| C-N Bond Length | ~1.40 - 1.42 Å | The bond between the carbon and the amine group on the first ring. |

| Phenyl-Phenyl Dihedral Angle | ~40° - 55° | The twist angle between the two aromatic rings. |

| C-C-N Bond Angle | ~119° - 121° | The angle around the amine substitution point. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (HOMO) or an electron acceptor (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the amine group (-NH₂) is a strong electron-donating group, while the fluorine atom (-F) is an electron-withdrawing group. FMO analysis, typically performed using DFT, would likely show the HOMO localized predominantly on the amine-substituted phenyl ring, reflecting its electron-donating nature. nih.govresearchgate.net The LUMO, conversely, might be distributed across the biphenyl system, influenced by the electron-withdrawing fluorine. researchgate.net This distribution helps predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Biphenylamines Note: Values are hypothetical and serve to illustrate typical results from DFT calculations.

| Orbital | Energy (eV) | Description |

| HOMO | -5.2 | Highest Occupied Molecular Orbital; associated with electron donation. |

| LUMO | -1.1 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.1 | Energy difference, indicating chemical reactivity and stability. |

An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its electrophilic and nucleophilic regions. scispace.comlibretexts.org The map is colored to represent different potential values: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials. walisongo.ac.id

In this compound, the ESP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. nih.gov A negative potential would also be expected near the fluorine atom due to its high electronegativity. acs.org Conversely, the hydrogen atoms of the amine group would likely exhibit a positive potential (blue), making them potential hydrogen bond donors. Analyzing the ESP provides crucial insights into non-covalent interactions, molecular recognition, and potential sites for chemical reactions. walisongo.ac.idnih.gov

Conformational Analysis and Potential Energy Surface Mapping of the Biphenyl System

The biphenyl system is not rigid; the two phenyl rings can rotate around the central carbon-carbon single bond. wikipedia.org Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their corresponding energies. Mapping the potential energy surface (PES) as a function of the torsional (dihedral) angle provides a detailed understanding of the molecule's flexibility, the energy barriers between different conformations, and the most stable conformers. researchgate.netresearchgate.net

The rotation about the inter-ring bond in biphenyls is a balance between two opposing effects: steric hindrance and electronic conjugation. A planar conformation maximizes π-electron delocalization (conjugation) across the rings, which is energetically favorable. However, steric repulsion between the ortho-substituents on the two rings favors a twisted, non-planar conformation. acs.orglibretexts.org

For unsubstituted biphenyl, the equilibrium torsional angle is about 44°, with relatively low rotational barriers (e.g., ~6-8 kJ/mol). wikipedia.orgacs.org However, substituents, especially at the ortho positions, can dramatically increase these barriers. wikipedia.orglibretexts.org In this compound, the substituents are not at the ortho positions (2, 2', 6, 6'). Therefore, the rotational barrier is expected to be relatively low, similar to that of unsubstituted biphenyl, although the specific electronic effects of the fluorine, amine, and methyl groups will modulate the exact height of the barrier and the preferred dihedral angle. researchgate.net Theoretical studies on 3,3'-disubstituted biphenyls show a double minimum on the potential energy surface, and a similar behavior might be expected here. researchgate.net

Table 3: Representative Rotational Energy Barriers for Substituted Biphenyls Note: Data from analogous compounds to illustrate the effect of substitution.

| Compound | Method | Torsional Angle (°) | Rotational Barrier (kJ/mol) | Reference |

| Biphenyl | CCSD(T) | ~44 | 8.0 (at 0°) / 8.3 (at 90°) | acs.org |

| 2,2'-Dimethylbiphenyl | - | - | 72.8 | wikipedia.org |

| 3,3'-Dihalogen Biphenyls | B3LYP | ~45 and ~135 | Double minimum potential | researchgate.net |

Understanding how individual molecules of this compound interact with each other is key to predicting its solid-state properties, such as crystal structure and polymorphism. nih.gov Theoretical methods are employed to analyze intermolecular forces like hydrogen bonds, van der Waals forces, and π-π stacking. Crystal structure prediction (CSP) methodologies aim to identify the most stable crystal packing arrangements based on minimizing the intermolecular interaction energy.

Theoretical Prediction of Spectroscopic Parameters and Vibrational Frequencies (Methodology-Focused)

A cornerstone of modern computational chemistry is the use of quantum mechanical methods, particularly Density Functional Theory (DFT), to predict the spectroscopic characteristics of molecules. DFT has become a standard approach due to its balance of accuracy and computational cost, making it well-suited for molecules of this size. nih.gov Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently paired with Pople-style basis sets like 6-311+G(d,p) or 6-311++G(d,p) to achieve reliable predictions for geometry and spectroscopic properties. nih.govresearchgate.netnih.gov

The theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters is a routine computational task that aids in structure elucidation and spectral assignment. The primary methodology involves a multi-step process.

First, the molecular geometry of this compound is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find its lowest energy conformation. researchgate.net Following optimization, NMR shielding tensors are calculated for each nucleus, typically using the Gauge-Including Atomic Orbital (GIAO) method, which has proven effective for predicting chemical shifts. researchgate.net The calculated isotropic shielding values (σ_iso) are then converted into chemical shifts (δ) relative to a reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C nuclei.

For fluorinated aromatic compounds, predicting ¹⁹F chemical shifts requires specific scaling factors to correct for systematic errors in the calculations and achieve high accuracy. nih.govescholarship.org These scaling factors are derived from linear correlations between experimentally measured shifts and computationally derived isotropic shielding values for a training set of similar molecules. nih.gov The application of these methods allows for the reliable assignment of chemical shifts even in complex molecules with multiple fluorine atoms. nih.govescholarship.org

Table 1: Illustrative Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | 6.5 - 7.5 | The exact shift depends on the electronic environment; protons ortho to the amine group would be more shielded (lower ppm) than those ortho to the fluorine atom. |

| Amine Protons (NH₂) | 3.5 - 5.0 | Highly dependent on solvent and concentration due to hydrogen bonding. |

| Methyl Protons (CH₃) | 2.2 - 2.5 | Shifts are typical for methyl groups attached to an aromatic ring. |

| Aromatic Carbons | 110 - 150 | Carbon atoms directly bonded to F or N will have distinct shifts (C-F typically ~160 ppm, C-N typically ~145 ppm). |

| Methyl Carbons (CH₃) | 19 - 22 | Typical range for methyl carbons on a benzene (B151609) ring. |

| Fluorine-19 (¹⁹F) | -115 to -125 | The chemical shift for Ar-F is sensitive to the substitution pattern on the aromatic ring. researchgate.net |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, can be effectively simulated using computational methods. The process begins with the same DFT-optimized molecular structure used for NMR predictions. Harmonic vibrational frequency calculations are then performed at the same level of theory. nih.gov

These calculations produce a set of vibrational frequencies and their corresponding IR intensities and Raman scattering activities. nih.gov It is a well-established phenomenon that calculated harmonic frequencies are typically higher than the fundamental frequencies observed experimentally. To correct for this, uniform scaling factors (e.g., ~0.96 for B3LYP functionals) are applied to the computed wavenumbers to improve agreement with experimental data. researchgate.net

The primary output is a list of frequencies and intensities, which can be used to generate a theoretical spectrum. More importantly, the vibrational modes associated with each frequency can be visualized and analyzed. Potential Energy Distribution (PED) analysis is often employed to provide a quantitative assignment of each mode, describing the contribution of specific internal coordinates (like bond stretches or angle bends) to the vibration. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for Key Modes

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity (IR / Raman) |

| N-H Asymmetric & Symmetric Stretch | 3400 - 3500 | Medium / Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium / Strong |

| Methyl C-H Stretch | 2900 - 3000 | Medium / Strong |

| C=C Aromatic Ring Stretch | 1580 - 1620 | Strong / Strong |

| N-H Scissoring (Bending) | 1550 - 1600 | Strong / Weak |

| C-N Stretch | 1250 - 1350 | Strong / Medium |

| C-F Stretch | 1200 - 1280 | Very Strong / Weak |

| Phenyl Ring Breathing | 990 - 1010 | Weak / Strong |

| C-H Out-of-Plane Bend | 750 - 900 | Strong / Weak |

Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for studying the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. nih.gov The methodology involves calculating the vertical transition energies from the molecule's electronic ground state to its various excited states.

The calculation is performed on the ground-state optimized geometry of this compound. The TD-DFT output provides the excitation energies (in eV or nm) for the electronic transitions, which correspond to the absorption maxima (λ_max). nih.gov Alongside the energy, the calculation yields the oscillator strength (f) for each transition, a dimensionless quantity that indicates the theoretical intensity of the absorption band. nih.gov By analyzing the molecular orbitals involved in the most intense transitions (e.g., HOMO to LUMO), one can characterize them as π→π* or n→π* transitions. This analysis helps in understanding the electronic structure and photophysical properties of the molecule.

Table 3: Illustrative Predicted UV-Vis Absorption Data from TD-DFT Calculations

| Transition | Predicted λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | ~310 | ~4.00 | > 0.3 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~265 | ~4.68 | > 0.1 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~240 | ~5.17 | < 0.05 | HOMO → LUMO+1 (n→π*) |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the conformational flexibility of this compound and the explicit effects of a solvent environment.

The methodology requires a force field, which is a set of empirical energy functions and parameters that define the potential energy of the system. An all-atom force field would be developed or adapted for the molecule. The molecule is then placed in a periodic box filled with explicit solvent molecules (e.g., water, DMSO). The simulation proceeds by numerically solving Newton's equations of motion for every atom in the system, tracking their trajectories over a set period, typically nanoseconds to microseconds. nsf.gov Key simulation parameters include temperature, pressure, and the time step for integration. nsf.gov Analysis of the resulting trajectory can reveal the range of accessible conformations, the dihedral angle distribution between the two phenyl rings, and the stability of specific conformers. Furthermore, by analyzing the radial distribution functions between solute and solvent atoms, the simulations provide a detailed picture of the solvent shell structure and specific intermolecular interactions like hydrogen bonding. mdpi.com

Table 4: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value / Method | Purpose |

| Force Field | OPLS-AA, GAFF, or similar | Defines the potential energy, bond lengths, angles, and dihedrals for the molecule and solvent. nsf.gov |

| Simulation Box | Cubic or Rectangular; ~10 Å buffer from solute to box edge | Creates a periodic system to simulate a bulk solvent environment. |

| Solvent | Explicit (e.g., TIP3P water) or implicit continuum model | Represents the solvent environment to study its effect on conformation and dynamics. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Used for equilibration to achieve the correct density, followed by NVT (constant Volume) for production runs. nsf.gov |

| Temperature Control | Nosé-Hoover thermostat or Langevin dynamics | Maintains the system at a constant temperature. nsf.gov |

| Pressure Control | Parrinello-Rahman barostat | Maintains the system at a constant pressure (typically 1 atm). |

| Simulation Time | Equilibration: 2-10 ns; Production: 50-500 ns | The length of the simulation must be sufficient to sample the relevant conformational space. |

| Analysis | RMSD, RMSF, Dihedral Angle Analysis, Radial Distribution Function | To quantify structural stability, atomic fluctuations, conformational changes, and solvent structure, respectively. |

In Silico Approaches to Molecular Recognition and Intermolecular Interactions (Theoretical Frameworks Only)

In silico techniques are instrumental in exploring how a molecule like this compound might interact with other molecular entities, such as a protein receptor. These methods provide a theoretical framework for understanding the non-covalent forces that govern molecular recognition. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). researchgate.net The goal is not to predict a biological effect but to explore the plausible binding modes and intermolecular interactions from a physicochemical perspective. nih.gov

The conceptual framework involves several steps. First, a 3D structure of a model receptor is obtained or built. The ligand, this compound, is prepared by generating a low-energy 3D conformation and assigning correct partial atomic charges. A docking algorithm then systematically samples a large number of possible orientations and conformations of the ligand within a defined binding site on the receptor. nih.gov

Each potential binding pose is evaluated using a scoring function, which estimates the binding affinity based on a simplified energy calculation. nih.gov The top-ranked poses are then analyzed to identify key intermolecular interactions. This analysis provides a theoretical map of how the ligand's functional groups—such as the amine group (potential hydrogen bond donor), the fluorine atom (potential hydrogen bond acceptor or electrostatic interactor), and the aromatic rings (potential for π-π stacking or hydrophobic interactions)—could engage with complementary features on a model receptor surface.

Table 5: Conceptual Analysis of Intermolecular Interactions from a Docking Simulation

| Interaction Type | Involving Groups on this compound | Potential Interacting Partner on a Model Receptor |

| Hydrogen Bond (Donor) | Amine (-NH₂) group | Carbonyl oxygen, carboxylate, or hydroxyl group of amino acid residues (e.g., Asp, Glu, Ser). |

| Hydrogen Bond (Acceptor) | Fluorine (-F) atom, Amine (-NH₂) group nitrogen | Amide N-H or hydroxyl group of amino acid residues (e.g., Asn, Gln, Tyr). |

| π-π Stacking | The two phenyl rings | Aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). |

| Hydrophobic Interactions | The dimethyl-phenyl ring and the biphenyl core | Alkyl side chains of amino acids such as Alanine (Ala), Valine (Val), Leucine (B10760876) (Leu), or Isoleucine (Ile). |

| Electrostatic/Dipolar | The polar C-F bond | Polar or charged residues within the binding site. |

Ligand-Protein Interaction Profiling (Theoretical Concepts for Design)nih.gov

The rational design of selective and potent ligands necessitates a deep understanding of their potential interactions with protein targets at a molecular level. For this compound, while direct crystallographic or extensive experimental binding data may be limited, computational chemistry and theoretical modeling provide powerful tools to predict its ligand-protein interaction profile. These theoretical concepts are foundational for its application in drug discovery and materials science, guiding the synthesis of derivatives with enhanced affinity and selectivity.

Key Interaction Moieties and Their Theoretical Contributions:

Biphenyl Scaffold: The two phenyl rings form a core that can engage in several types of interactions. The aromatic rings can participate in π-π stacking with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). Furthermore, they can form hydrophobic interactions with nonpolar residues like valine (Val), leucine (Leu), and isoleucine (Ile). The rotational flexibility of the biphenyl system allows the molecule to adopt different conformations to fit into various binding pockets.

Amine Group (-NH2): The primary amine at the 3-position is a critical functional group for targeted interactions. It can act as a hydrogen bond donor to amino acid residues with acceptor capabilities, such as aspartate (Asp), glutamate (B1630785) (Glu), or the backbone carbonyls of the protein. In a physiological environment, this amine group can be protonated to form an ammonium (B1175870) cation (-NH3+), enabling it to form a strong salt bridge or ionic interaction with negatively charged residues like Asp and Glu.

Fluorine Atom (-F): The fluorine atom at the 4-position significantly influences the electronic properties of its phenyl ring. As a highly electronegative atom, it can act as a weak hydrogen bond acceptor. nih.gov The introduction of fluorine can also lead to favorable orthogonal multipolar interactions with backbone carbonyls and other polar groups within the binding site.

Dimethyl Groups (-CH3): The two methyl groups at the 3' and 4' positions of the second phenyl ring contribute to the molecule's steric profile and hydrophobicity. nih.gov These groups are expected to occupy and form van der Waals interactions within hydrophobic pockets of a protein binding site. The increased steric bulk can enhance binding affinity and selectivity by promoting a better fit in a specific pocket. nih.gov

Hypothetical Ligand-Protein Interactions:

Based on the functional groups present in this compound, a hypothetical interaction profile with a protein target can be constructed. The table below summarizes the potential interactions and the likely participating amino acid residues.

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Biphenyl Core | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Val, Leu, Ile |

| Amine (-NH2) | Hydrogen Bond Donor, Ionic (as -NH3+) | Asp, Glu, Asn, Gln, Ser, Thr, Backbone C=O |

| Fluorine (-F) | Weak Hydrogen Bond Acceptor, Polar Interactions | Backbone N-H, Polar Residues |

| Dimethyl (-CH3) Groups | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Met, Pro |

Pharmacophore Modeling:

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific target receptor. For a molecule like this compound, a hypothetical pharmacophore model can be derived from its structural features and potential interactions. Such a model would be invaluable for virtual screening of compound libraries to identify other potential ligands with similar binding capabilities.

The key pharmacophoric features for this compound would likely include:

Two Aromatic Rings (AR): Representing the biphenyl scaffold.

A Hydrogen Bond Donor (HBD): Corresponding to the amine group.

A Positive Ionizable (PI) feature: Representing the protonated amine. drugdesign.org

Hydrophobic (HY) regions: Corresponding to the dimethyl-substituted phenyl ring.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Description |

|---|---|---|

| Aromatic Ring 1 (AR1) | Fluoro-aminophenyl group | Essential for π-π stacking and hydrophobic interactions. |

| Aromatic Ring 2 (AR2) | Dimethylphenyl group | Contributes to hydrophobic interactions and steric fit. |

| Hydrogen Bond Donor (HBD) | Amine (-NH2) | Crucial for directional interaction with acceptor groups. |

| Positive Ionizable (PI) | Protonated Amine (-NH3+) | Enables strong ionic interactions with negatively charged residues. drugdesign.org |

| Hydrophobic Center (HY) | Dimethyl groups | Occupies hydrophobic pockets in the binding site. |

Derivatization Strategies and Analog Design Based on the 4 Fluoro 3 ,4 Dimethylbiphenyl 3 Amine Scaffold

Systematic Synthesis of Substituted Biphenyl (B1667301) Amine Analogues

The synthesis of analogues from the 4-fluoro-3',4'-dimethylbiphenyl-3-amine core can be achieved through a variety of established organic chemistry reactions. These modifications target the aromatic rings, the amine functional group, and the existing substituents.

The biphenyl core of the molecule is susceptible to electrophilic aromatic substitution, allowing for the introduction of new functional groups. The positions of these substitutions are directed by the existing activating and deactivating groups. The amine group (-NH₂) is a strong activating group and ortho-, para-directing, while the fluoro group (-F) is a deactivating but ortho-, para-directing halogen. The methyl groups (-CH₃) are weakly activating and ortho-, para-directing.

Given the substitution pattern of this compound, electrophilic attack is likely to occur at the positions ortho and para to the strongly activating amine group. However, steric hindrance from the adjacent phenyl ring may influence the regioselectivity. Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Introducing bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). rsc.org

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the presence of the deactivating fluoro group and the potential for side reactions with the amine group would require careful selection of catalysts and protecting group strategies. rsc.org

Chloromethylation: This reaction can introduce a chloromethyl group onto the biphenyl ring system. rsc.org

A postulated mechanism for reactions like the chloromethylation of a biphenyl system involves the generation of a chloromethyl cation which then reacts with the biphenyl core in an electrophilic substitution reaction. rsc.org

The primary amine group is a key site for derivatization, offering a handle to introduce a wide variety of functionalities that can modulate properties such as polarity, hydrogen bonding capacity, and steric bulk.

Amidation and Acylation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides. This is a common strategy to explore SAR, as seen in the development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives. nih.govnih.gov A wide range of primary, secondary, and tertiary amides can be synthesized through various methods. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification introduces a significantly different electronic and steric profile compared to amides.

Alkylation: The amine can be alkylated using alkyl halides. This can introduce simple alkyl chains or more complex moieties. Reductive amination is another method to achieve N-alkylation. Boryl radicals have been utilized to promote the alkylation of related heterocyclic systems. researchgate.net

Amidoalkylation: This reaction involves the addition of nucleophiles to N-acylimine or N-acyliminium salts, which can be generated from amides. arkat-usa.org

Table 1: Potential Modifications at the Amine Group

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation/Amidation | Acyl Halides, Carboxylic Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amine |

Creating analogues with different substitution patterns on the biphenyl rings requires distinct synthetic routes, often starting from different building blocks.

Fluoro Substituent Position: The synthesis of analogues with the fluorine atom at a different position would likely involve a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming biphenyl linkages. rsc.org This would involve coupling a suitably substituted fluorinated boronic acid with an appropriate aryl halide. rsc.org The strategic placement of fluorine can be a valuable tool in modulating the biological and physicochemical properties of a molecule. nih.gov For example, studies on 4'-substituted nucleosides have explored the synthesis of 4'-fluorouridine (B8696964) derivatives. nih.gov

Methyl Group Alterations: The positions of the methyl groups can be altered by starting with differently substituted precursors in a cross-coupling reaction. For instance, instead of a 3,4-dimethylphenyl boronic acid derivative, one could use a 2,4-dimethyl, 2,5-dimethyl, or other isomers to generate a library of regioisomeric analogues. The introduction of other alkyl groups could be achieved through Friedel-Crafts alkylation or by using appropriately substituted starting materials.

Structure-Activity Relationship (SAR) Design Principles for Hypothetical Applications (Theoretical Frameworks)

The design of novel analogues of this compound with potentially useful properties is guided by SAR principles, which are increasingly informed by computational methods and high-throughput synthesis techniques.

Computational chemistry and cheminformatics provide powerful tools for the rational design of new molecules, helping to prioritize synthetic efforts and to understand the molecular basis of activity.

Molecular Docking: If a biological target (such as an enzyme or receptor) is known, molecular docking can be used to predict how different analogues of this compound might bind. This allows for the in-silico evaluation of a large number of virtual compounds, identifying those with the highest predicted binding affinity. Structure-based drug design has been successfully applied to other biphenyl amine series. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By synthesizing and testing a small, diverse set of analogues, a QSAR model can be developed to predict the activity of other, unsynthesized compounds.

Cheminformatics: This field involves the use of computational methods to analyze large chemical datasets. By searching databases for compounds with similar structures or properties to this compound, it is possible to gain insights into potential biological activities and to identify promising avenues for analogue design.

Table 2: Computational Approaches in Analogue Design

| Technique | Application | Outcome |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Prioritization of analogues for synthesis. |

| QSAR | Correlates chemical structure with biological activity. | Predictive model for the activity of new analogues. |

| Cheminformatics | Analyzes large chemical databases for structural similarities and property trends. | Identification of potential biological targets and design ideas. |

Combinatorial chemistry allows for the rapid synthesis of large numbers of compounds (a "library") in a systematic way. ajrconline.orgpharmatutor.org This approach is highly valuable for exploring the SAR of a scaffold like this compound.

Solid-Phase Synthesis: In solid-phase synthesis, the core scaffold is attached to a solid support (like a polymer bead), and reagents are added in solution to perform chemical modifications. crsubscription.com Excess reagents and by-products are easily washed away. crsubscription.com This method is amenable to automation and the creation of "split-and-pool" libraries, where each bead carries a unique compound. nih.gov

Solution-Phase Synthesis: Parallel synthesis in solution can also be used to create libraries of compounds, often in multi-well plates. While purification can be more challenging than in solid-phase synthesis, it avoids potential issues with linker chemistry and cleavage from the solid support.

Library Design: A combinatorial library based on the this compound scaffold could be designed by combining a set of building blocks at each point of diversification. For example, one could use ten different acyl chlorides to modify the amine group and five different boronic acids to vary the substitution on one of the phenyl rings, resulting in a library of 50 distinct analogues. Such libraries have been constructed for other biphenyl systems to perform SAR studies. nih.gov

By combining these synthetic and theoretical approaches, the chemical space around this compound can be systematically and efficiently explored to generate novel compounds with tailored properties.

Bioisosteric Replacements within the Biphenyl Amine Framework (Theoretical and Synthetic Feasibility)

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that retains similar physical and chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic profiles. drughunter.com For the this compound scaffold, several key regions offer opportunities for bioisosteric modification: the biphenyl core, the amine substituent, the fluoro group, and the methyl groups.

Amine Group Replacements: The primary amine at the 3-position is a key interaction point, likely acting as a hydrogen bond donor. Its basicity can be modulated through various bioisosteric replacements. While direct replacement is challenging without losing the key hydrogen bonding feature, its properties can be subtly altered. For example, converting the amine to a hydroxylamine (B1172632) or a hydrazinyl group maintains hydrogen bond donor capability but changes the electronic and lipophilic character. More complex heterocyclic groups that can act as amine mimics, such as aminomethyl-substituted oxadiazoles (B1248032) or triazoles, can also be synthesized to replicate the hydrogen-bonding vector while improving metabolic stability. drughunter.com

Fluorine and Methyl Group Replacements: The fluoro group at the 4-position is a classic bioisostere for a hydrogen atom, offering increased metabolic stability at that position and altered electronic properties without a significant increase in size. cambridgemedchemconsulting.com It could theoretically be replaced by other small, electronegative groups like a hydroxyl or cyano group, though this would significantly change the local electronics and potential for hydrogen bonding. The methyl groups at the 3' and 4' positions can be replaced with other small alkyl groups (e.g., ethyl) or trifluoromethyl groups to probe steric and electronic effects. A trifluoromethyl group, for example, is a bioisostere for a methyl group but is strongly electron-withdrawing and can block metabolic oxidation.

The synthetic feasibility of these replacements generally relies on well-established cross-coupling methodologies like the Suzuki-Miyaura reaction, which is effective for creating both biaryl and heteroaryl-aryl linkages. google.com The synthesis of non-classical bioisosteres like BCP derivatives requires more specialized multi-step routes but is becoming more common in drug discovery programs. beilstein-journals.org

Interactive Data Table: Theoretical Bioisosteric Replacements for this compound

| Original Group/Moiety | Bioisosteric Replacement | Rationale & Potential Impact | Synthetic Feasibility |

| 3-Amino Group | Hydroxylamine (-NHOH) | Modulates pKa, maintains H-bond donor capacity. | Moderate |

| 3-Amino Group | 1,2,4-Triazole | Mimics H-bond properties, metabolically stable. drughunter.com | Moderate to High |

| 4-Fluoro Group | Cyano (-CN) | Increases polarity, acts as H-bond acceptor. | High |

| 4-Fluoro Group | Hydroxyl (-OH) | Introduces H-bond donor/acceptor, alters electronics. | High |

| 3',4'-Dimethylphenyl | Pyridyl Ring | Improves solubility, introduces basic center, alters dihedral angle. u-tokyo.ac.jp | High |

| 3',4'-Dimethylphenyl | Bicyclo[1.1.1]pentane (BCP) | Reduces lipophilicity, improves metabolic stability. nih.gov | Moderate |

| 3' or 4'-Methyl Group | Trifluoromethyl (-CF3) | Blocks metabolic oxidation, strongly electron-withdrawing. | High |

| 3' or 4'-Methyl Group | Ethyl (-CH2CH3) | Probes steric tolerance at the binding site. | High |

Stereochemical Considerations in Analogue Synthesis and Chirality Introduction (e.g., Atropisomerism)

Stereochemistry plays a critical role in the interaction of small molecules with biological targets. While the parent compound, this compound, is achiral and does not exhibit stable atropisomers due to the lack of bulky ortho-substituents, the design of its analogs provides a rich opportunity to introduce chirality, particularly axial chirality in the form of atropisomerism. unacademy.compharmaguideline.com

Atropisomerism: Atropisomerism arises from hindered rotation (a high rotational energy barrier) around a single bond, most commonly the C-C bond connecting the two rings in a biphenyl system. acs.org This restricted rotation leads to the existence of stable, separable enantiomers. The stability of these atropisomers is almost entirely dependent on the steric bulk of the substituents at the ortho-positions (2, 2', 6, and 6') of the biphenyl core. chiralpedia.comlibretexts.org Since the parent compound has substituents only at the meta and para positions, rotation around the biphenyl bond is relatively free.

Introducing Chirality through Analog Design: To create atropisomeric analogs of this compound, substituents must be strategically introduced at one or more of the ortho positions. For example, adding a methyl or chloro group at the 2-position (ortho to the amine and the inter-ring bond) would begin to restrict rotation. A di-ortho or tri-ortho substitution pattern would create a significantly higher barrier to rotation, likely leading to atropisomers that are stable and separable at room temperature. libretexts.orgnih.gov

For a biphenyl to be chiral, it must lack a plane of symmetry. chiralpedia.com Therefore, simply adding identical bulky groups at the 2- and 6-positions of one ring while the other is symmetrically substituted might not result in chirality. However, introducing different substituents at the 2- and 6-positions, or having an unsymmetrically substituted pattern across both rings, would generate a chiral axis. stackexchange.com

Synthetic Strategies for Chiral Analogs: The synthesis of specific atropisomers requires stereoselective methods. This can be achieved through several approaches:

Chiral Resolution: A racemic mixture of a stable atropisomeric analog can be synthesized and then separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: Modern synthetic methods allow for the direct, enantioselective synthesis of atropisomers. This often involves asymmetric cross-coupling reactions (e.g., an asymmetric Suzuki-Miyaura coupling) where a chiral ligand on the metal catalyst directs the formation of one enantiomer over the other. rsc.org

Auxiliary-Controlled Synthesis: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a key bond-forming step, after which the auxiliary is removed.

The decision to develop a single atropisomer is significant, as the two enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic profiles. nih.govacs.org Therefore, exploring atropisomeric analogs of the this compound scaffold is a rational strategy for identifying more potent and selective compounds.

Interactive Data Table: Conditions for Atropisomerism in Biphenyl Analogs

| Substitution Pattern (Relative to Parent Scaffold) | Required Conditions for Chirality | Expected Rotational Barrier | Likelihood of Stable Atropisomers |

| Parent Compound (No ortho-substituents) | - | Low | None |

| Mono-ortho substitution (e.g., 2-Methyl) | Ring B must be unsymmetrically substituted. | Low to Moderate | Unlikely to be stable at room temp. |

| Di-ortho substitution (e.g., 2,6-Dimethyl) | Achiral if Ring B is symmetric. | Moderate to High | Possible if molecule is asymmetric overall. |

| Tri-ortho substitution (e.g., 2,6,2'-Trimethyl) | At least three bulky ortho groups present. libretexts.org | High | High |

| Tetra-ortho substitution (e.g., 2,6,2',6'-Tetramethyl) | Substituents on each ring must be different (e.g., 2,6-dimethyl vs 2',6'-dichloro). | Very High | Very High |

Advanced Analytical Methodologies for the Characterization and Research on 4 Fluoro 3 ,4 Dimethylbiphenyl 3 Amine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry. For a molecule like 4-Fluoro-3',4'-dimethylbiphenyl-3-amine, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable methods.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules and those that can be readily ionized in solution. nih.gov Given the presence of the amine group, this compound is expected to be sufficiently polar and basic to be efficiently protonated in the positive ion mode, forming the [M+H]⁺ ion. The process involves dissolving the analyte in a suitable solvent, which is then pumped through a fine, heated capillary held at a high potential. This generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov The mild nature of ESI typically results in minimal fragmentation, with the spectrum being dominated by the molecular ion peak. The solution's chemical composition, including the use of organic modifiers, can significantly impact the desorption efficiency of the analyte. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is complementary to ESI. jfda-online.com It is particularly effective for less polar and more volatile compounds. In APCI, the sample solution is vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized through chemical reactions with reactant ions generated from the solvent vapor by a corona discharge. jfda-online.compnnl.gov For this compound, proton transfer from the ionized solvent would be the most probable ionization mechanism in the positive ion mode. APCI can sometimes induce more in-source fragmentation than ESI, which can provide additional structural information. Studies have shown that APCI can offer superior ionization efficiency for certain classes of compounds, including those containing imidazole, triazole, and pyrazole (B372694) groups. nih.gov

The selection between ESI and APCI would depend on the specific experimental conditions and the desired outcome, with ESI generally being the first choice for a molecule with a basic amine functionality.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Synthetic Intermediates and Derivatives

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This method is invaluable for confirming the structure of a newly synthesized compound like this compound and for identifying any synthetic intermediates or derivatives.

The process begins with the selection of the protonated molecular ion ([M+H]⁺) in the first mass analyzer. This precursor ion is then directed into a collision cell, where it is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then separated and detected by a second mass analyzer, generating a product ion spectrum. nih.gov

The fragmentation pattern is highly dependent on the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted:

Loss of small neutral molecules: Cleavage of the methyl groups (loss of CH₃) from the dimethylphenyl ring is a likely fragmentation pathway.

Cleavage of the biphenyl (B1667301) bond: The bond connecting the two phenyl rings can cleave, leading to fragments corresponding to the individual substituted phenyl rings.

Ring-opening and rearrangements: More complex fragmentation can occur through ring-opening and subsequent rearrangements, which can be elucidated through detailed analysis of the MS/MS spectrum. chemrxiv.orgchemrxiv.org

By interpreting the fragmentation pattern, the connectivity of the atoms within the molecule can be pieced together, providing strong evidence for the proposed structure. This technique is also crucial for distinguishing between isomers, which would have the same molecular weight but different fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Primary Characterization

One-dimensional NMR spectra are typically the first step in the characterization of a new compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on both rings and sharp singlets for the two methyl groups. The integration of the signals would correspond to the number of protons in each environment. The coupling patterns (splitting) of the aromatic protons would provide information about their substitution pattern. For instance, data for 4,4'-dimethylbiphenyl (B165725) shows aromatic signals around 7.21-7.45 ppm and a methyl signal at 2.36 ppm. chemicalbook.com The presence of the fluorine atom would introduce further splitting (H-F coupling). icpms.cz

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum of this compound would show signals for the aromatic carbons and the methyl carbons. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, appearing as a doublet. nih.gov For example, in related fluorinated biphenyls, the C-F bond shows a prominent signal around 151 ppm with a JCF coupling constant of approximately 13 Hz. nih.gov

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide chemical shift range, which minimizes signal overlap. icpms.cz For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom, likely a multiplet due to coupling with nearby protons. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

The following table provides hypothetical ¹H and ¹³C NMR data for this compound based on values for structurally similar compounds. chemicalbook.comnih.govrsc.orgchemicalbook.com

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Methyl Protons | ~2.2 - 2.4 (2s, 6H) | ~19 - 21 |

| Aromatic Protons | ~6.8 - 7.5 (m, 7H) | ~115 - 160 |

| Amine Protons | Broad singlet | - |

| C-F | - | ~155 - 160 (d, ¹JCF) |

| C-N | - | ~140 - 150 |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would be used to establish the connectivity of the protons on each of the aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation). libretexts.org This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. libretexts.orgyoutube.com HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, it would show correlations between the methyl protons and the carbons of their respective phenyl ring, as well as correlations between the protons on one ring and the carbons of the other ring, confirming the biphenyl linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could provide information about the preferred dihedral angle between the two phenyl rings.

Solid-State NMR for Polymorphic Form Analysis (Methodology Focus)

Many organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. These different polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing polymorphism at an atomic level. nih.gov

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. Magic Angle Spinning (MAS) is employed to average these interactions and obtain high-resolution spectra. nih.gov

For a compound like this compound, ssNMR could be used to:

Identify and quantify different polymorphic forms: Each polymorph will give a unique ssNMR spectrum due to differences in the local chemical environment of the nuclei in the crystal lattice. nih.gov

Characterize amorphous content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) material within a sample. bruker.com

Probe intermolecular interactions: ssNMR can provide insights into the packing of molecules in the crystal lattice and identify intermolecular hydrogen bonds involving the amine group.

Techniques such as Cross-Polarization (CP) are used to enhance the signal of low-abundance nuclei like ¹³C. By combining MAS with CP and high-power decoupling, high-resolution ¹³C and ¹⁹F ssNMR spectra can be obtained, providing a detailed fingerprint of the solid-state structure of this compound. bruker.com

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, quantifying its presence, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile organic compounds like this compound. Its application involves separating the compound from impurities based on its polarity. A reversed-phase HPLC method would be the most common approach. mdpi.com Due to the basic nature of the amine group, which can interact with acidic silanols on standard silica-based columns causing poor peak shape, specific column chemistries or mobile phase additives are often required. biotage.com

The choice of detector is critical for sensitivity and selectivity:

UV-Vis and Photodiode Array (PDA) Detection: The biphenyl structure of the molecule contains a chromophore that absorbs ultraviolet (UV) light. A PDA detector would be particularly advantageous as it can acquire a full UV spectrum at each point in the chromatogram. This allows for the determination of the wavelength of maximum absorbance (λmax) for optimal sensitivity and can also aid in peak purity assessment.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can be used if the compound has a poor UV chromophore or if co-eluting impurities interfere with UV detection. It is a mass-based detection technique that is independent of the optical properties of the analyte.

For quantitative analysis, a pre-column derivatization step could be employed. scribd.comresearchgate.net Reagents like o-phthaldiadehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC) can react with the primary amine to form highly fluorescent derivatives, enabling detection at very low concentrations using a fluorescence detector (FLD). nih.gov

Table 1: Hypothetical HPLC Method Parameters for Analysis

| Parameter | Proposed Value / Condition | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of non-polar to moderately polar organic molecules. |

| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) or Triethylamine (B128534) (TEA) | Acetonitrile and water are common solvents. TFA or TEA is added to improve peak shape for the basic amine analyte. biotage.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used to separate compounds with a wider range of polarities, which is typical for impurity profiling. squ.edu.om |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times. nih.gov |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | PDA Detector, scanning 200-400 nm | The biphenyl system is expected to absorb in the UV range; PDA provides spectral data for identity and purity checks. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. thermofisher.com Since this compound has a relatively high boiling point, direct analysis can be challenging. Therefore, derivatization is typically required to increase its volatility and thermal stability.

A common strategy for aromatic amines is derivatization to their pentafluoropropionamide (B1346557) or trifluoroacetamide (B147638) analogues. nih.govgcms.cz This is achieved by reacting the amine with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). The resulting derivative is more volatile and amenable to GC separation.

The mass spectrometer provides structural information. Under electron ionization (EI), aromatic amine derivatives typically show a strong molecular ion peak (M+), which is crucial for determining the molecular weight. nih.gov Fragmentation patterns, such as the loss of the acyl group, can help confirm the structure of the parent molecule and its impurities. nih.gov Negative ion chemical ionization (NICI) can also be used, which often results in the loss of HF from the molecular anion and can provide high sensitivity for quantitative analysis. nih.gov

Table 2: Proposed GC-MS Method Parameters for Impurity Analysis

| Parameter | Proposed Value / Condition | Rationale |

|---|---|---|

| Derivatization | Reaction with Pentafluoropropionic Anhydride (PFPA) | Increases volatility and thermal stability for GC analysis. nih.gov |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Provides high-resolution separation of volatile compounds. thermofisher.com |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas standard for GC-MS. thermofisher.com |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized sample. thermofisher.com |

| Oven Program | 50 °C to 320 °C at 20 °C/min | A temperature ramp is used to elute impurities with a range of boiling points. thermofisher.com |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique providing reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Provides mass-to-charge ratio information for compound identification. |

When a highly pure sample of this compound is needed for use as an analytical standard or for further research, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC. sielc.com The goal is to isolate the target compound from by-products and impurities.

Given the amine functionality, purification on standard silica (B1680970) gel can be problematic due to strong, irreversible adsorption and potential degradation. biotage.com To overcome this, several strategies can be employed:

Amine-Functionalized Silica: Using a stationary phase where the silica surface is bonded with amino groups can mask the acidic silanols and lead to much better peak shapes and recovery. biotage.com

Reversed-Phase Chromatography: Similar to the analytical method, a large-scale reversed-phase column can be used. Adjusting the mobile phase pH to be two units above the amine's pKa will ensure it is in its neutral, free-base form, increasing its retention and improving the separation. biotage.com Volatile buffers or modifiers like triethylamine (TEA) are often added. biotage.com